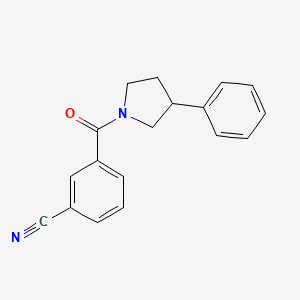![molecular formula C14H16N2OS B6582103 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea CAS No. 1208858-58-5](/img/structure/B6582103.png)
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea (1-PE-3-TMU) is a synthetic compound with a wide range of applications in scientific research. It is used as a building block in the synthesis of other molecules, as a probe to study protein-ligand interactions, and as a tool to study biochemical and physiological effects. In
Mécanisme D'action
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is believed to act as a chelating agent, binding to metal ions such as iron, copper, and zinc. This binding can disrupt the activities of enzymes and other proteins, and can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been found to have antioxidant properties, and has been shown to scavenge free radicals and reduce oxidative damage. It has also been found to inhibit the activities of enzymes involved in the metabolism of glucose, and to inhibit the production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. It is also relatively easy to synthesize, and can be stored for long periods of time without significant degradation. However, the compound can be toxic if used in high concentrations, and should be handled with caution.
Orientations Futures
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea has potential applications in the development of new drugs and therapies. It could be used to study the effects of oxidative stress on the activities of enzymes involved in the metabolism of drugs, and to develop new compounds that target specific proteins. It could also be used to study the effects of nitric oxide on the cell cycle, and to develop new compounds that inhibit the production of nitric oxide. Additionally, this compound could be used to study the effects of metal ions on protein-ligand interactions, and to develop new compounds that bind to metal ions.
Méthodes De Synthèse
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is synthesized through a two-step process. First, a reaction between 3-(thiophen-3-yl)acrolein and 2-phenylethylamine is conducted in the presence of a base to form 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]acetaldehyde. This reaction is followed by an aldol condensation reaction between the aldehyde and urea to form this compound.
Applications De Recherche Scientifique
1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea is used as a building block in the synthesis of other molecules, such as 1-(2-phenylethyl)-3-(thiophen-3-ylmethyl)-5-(thiophen-2-ylmethyl)thiazolidin-4-one. This compound has been used as a fluorescent probe to study protein-ligand interactions. This compound is also used as a tool to study biochemical and physiological effects. It has been used in studies of the effects of oxidative stress on the activities of antioxidant enzymes, and to study the effects of nitric oxide on the cell cycle.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-14(16-10-13-7-9-18-11-13)15-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWBFVSLCPBNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582048.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6582073.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6582081.png)
![ethyl 3-{[(thiophen-3-yl)methyl]carbamoyl}propanoate](/img/structure/B6582086.png)
![N-[(thiophen-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B6582095.png)
![3-ethyl-1-[(thiophen-3-yl)methyl]urea](/img/structure/B6582101.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B6582117.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6582122.png)
![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6582132.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B6582136.png)
![3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6582150.png)